molecular formula C14H22N2O2 B8226421 Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B8226421
M. Wt: 250.34 g/mol
InChI Key: AIUYJUWHTHCCCE-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate is a bicyclic organic compound featuring a spirocyclic scaffold with a cyano (-CN) substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 6-aza position. The spiro[3.5]nonane core consists of two fused rings (cyclopropane and piperidine-like moieties), conferring structural rigidity and stereochemical complexity. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery, particularly for the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibitors due to its unique spatial and electronic properties .

Properties

IUPAC Name

tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUYJUWHTHCCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Intermediate Precursors

The process begins with the condensation of a bicyclic amine precursor (analogous to Compound II in patent CN102659678B) with a tert-butyl-protected carbonyl compound. For the target molecule, introducing a cyano group at position 2 would require a nitrile-containing precursor. The reaction employs sodium hydride (NaH) in tetrahydrofuran (THF) at 60–120°C, achieving cyclization through nucleophilic attack.

Epoxidation and Ring Expansion

The intermediate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), followed by acid-catalyzed ring expansion to form the spiro[3.5]nonane core. This method, as reported for similar structures, achieves a total yield of 70.7% over two steps. Adapting this route for the target compound would necessitate introducing the cyano group prior to epoxidation, potentially via a nitrile-substituted epoxide precursor.

Multi-Step Synthesis via Chloroacetyl Chloride Functionalization

A four-step approach inspired by the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives provides an alternative pathway.

Step 1: Acylation with Chloroacetyl Chloride

Starting with a Boc-protected aminomethyl oxetane, reaction with chloroacetyl chloride in the presence of triethylamine forms a chloroacetamide intermediate. This step proceeds at 0–10°C to minimize side reactions.

Step 2: Self-Cyclization

Under inert conditions, the chloroacetamide undergoes intramolecular cyclization using sodium hydride (NaH) in tetrahydrofuran (THF), forming a pyrrolidine ring fused to the oxetane.

Radical Bicyclization Approach

A novel method leveraging domino radical bicyclization, as demonstrated for 1-azaspiro[4.4]nonanes, offers a divergent route.

Oxime Ether Preparation

An oxime ether precursor bearing tert-butyl and cyano substituents is treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in cyclohexane. Radical initiation at 90°C induces bicyclization, forming the spiro core.

Challenges and Yields

Reported yields for similar spirocycles range from 11% to 67%, with diastereomer separation required. While this method avoids ionic intermediates, the low yield and stoichiometric tin usage limit scalability.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

MethodStepsYield (%)Key ReagentsAdvantagesLimitations
Epoxidation/Ring Expansion270.7NaH, mCPBAHigh yield, scalableRequires nitrile-functionalized precursor
Multi-Step Synthesis4N/AChloroacetyl chlorideModular, avoids hazardous reagentsLengthy, unoptimized yields
Radical Bicyclization111–67Bu₃SnH, AIBNNovel mechanism, stereoselectivityLow yield, toxic tin byproducts

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Epoxidation : Dichloromethane (DCM) at 0–25°C minimizes side reactions during mCPBA treatment.

  • Cyclization : THF at reflux (66°C) enhances reaction rates for NaH-mediated steps.

Protecting Group Stability

The Boc group remains stable under basic (NaH) and radical (Bu₃SnH) conditions but may require protection during cyanation.

Cyanogenation Strategies

  • Nucleophilic Substitution : Displacement of a halogen atom at position 2 with potassium cyanide (KCN).

  • Sandmeyer Reaction : Diazotization followed by treatment with CuCN.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for developing novel pharmaceuticals. Its azaspiro structure is known to enhance the bioactivity of drug candidates.

Case Studies

  • Anticancer Activity :
    • Research indicates that derivatives of azaspiro compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the cyano group can lead to increased potency against various cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate neuronal damage, possibly through modulation of neurotransmitter systems .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing other complex molecules.

Synthetic Applications

  • Building Block for Heterocycles :
    • The compound can be utilized as a building block in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating diverse chemical entities .

Material Science

The unique properties of this compound also extend to material science, where it is explored for creating advanced materials with specific functionalities.

Material Development

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to evaluate its effectiveness as a modifier in polymer formulations .
  • Nanomaterials :
    • There is potential for using this compound in the development of nanomaterials, particularly in creating nanocarriers for drug delivery systems due to its favorable biocompatibility and ability to encapsulate therapeutic agents effectively .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spiro structure also contributes to its unique binding properties, potentially leading to selective inhibition or activation of biological pathways .

Comparison with Similar Compounds

Thermodynamic and Stability Profiles

  • The cyano group in the target compound lowers the melting point (estimated <100°C) compared to hydroxy analogs (mp >150°C), as observed in related Boc-protected spirocycles .
  • Oxalate salts of diazaspiro derivatives (e.g., tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate) show improved crystallinity, critical for X-ray diffraction studies .

Biological Activity

Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1374658-96-4) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C14H22N2O2C_{14}H_{22}N_{2}O_{2} with a molar mass of approximately 250.34 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.

Research indicates that compounds similar to this compound can modulate the activity of chemokine receptors, particularly CCR3 and CCR5. These receptors are involved in various physiological processes, including immune response and inflammation, making them critical targets for therapeutic intervention in diseases such as HIV/AIDS and other inflammatory conditions .

Therapeutic Applications

  • HIV/AIDS Treatment : The modulation of CCR3 and CCR5 by derivatives of this compound suggests potential applications in the treatment of HIV infection. By blocking these receptors, the compound may inhibit viral entry into host cells, thus offering a therapeutic strategy for managing HIV/AIDS .
  • Anti-inflammatory Effects : The ability to regulate chemokine receptors also implies that this compound could be beneficial in treating inflammatory diseases. By controlling the recruitment of immune cells to sites of inflammation, it may help reduce tissue damage and improve patient outcomes .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with methods focusing on ease of production and yield optimization. These synthetic routes often involve starting materials that are readily available and reactions that can be easily controlled .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibition of chemokine receptor activity at low micromolar concentrations. For example, one study reported an IC50 value of approximately 12 µM for a related azaspiro compound in inhibiting CCR5 activity, highlighting the potential efficacy of these compounds in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeTarget ReceptorEffectReference
AntiviralCCR5Inhibition of entry
Anti-inflammatoryCCR3Reduced immune response
CytotoxicityVariousCell growth inhibition

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate to ensure stability?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves, inspected prior to use, and avoid skin contact. Employ a fume hood to minimize inhalation risks. In case of spills, vacuum or sweep material into a sealed container for disposal .
  • Storage : Store at 2–8°C in a dark, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or decomposition. Use airtight containers to mitigate moisture absorption, as spirocyclic compounds often exhibit sensitivity to humidity .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound during experimental design?

  • Methodological Answer :

  • Estimation Tools : Use computational methods like Quantitative Structure-Property Relationship (QSPR) models or group contribution theories to predict properties such as logP (partition coefficient) or melting point.
  • Experimental Validation : Perform differential scanning calorimetry (DSC) for melting point determination and shake-flask assays for solubility profiling in solvents like DMSO, ethanol, or water .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to resolve spirocyclic and tert-butyl group signals. The cyano group’s electron-withdrawing effect may downfield-shift adjacent protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or APCI+ ionization confirms molecular weight (e.g., exact mass ~265.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Route Selection : Compare pathways via spiroannulation (e.g., cycloaddition) versus functionalization of preformed spiro scaffolds. Catalytic methods (e.g., Pd-mediated cyanation) may enhance regioselectivity.
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) to isolate the product from byproducts like hemioxalate derivatives .

Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds during structure elucidation?

  • Methodological Answer :

  • Software Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. Validate results with PLATON’s ADDSYM to check for missed symmetry elements .
  • Complementary Techniques : Pair XRD with computational modeling (DFT-optimized geometries) to cross-validate bond angles and torsional strain in the spirocyclic core .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl diazaspiro derivatives) to estimate biodegradation (e.g., OECD 301F assay) and toxicity (e.g., Daphnia magna acute toxicity tests).
  • Waste Management : Follow protocols for halogenated organics: incinerate at >1000°C with scrubbers to neutralize hazardous decomposition products (e.g., NOx_x, CO) .

Q. What computational approaches predict the reactivity of the cyano group in further functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The cyano group’s electron-deficient nature may favor nucleophilic additions or reductions.
  • Kinetic Studies : Monitor reaction intermediates via in situ IR or LC-MS to optimize conditions for cyano group transformations (e.g., hydrolysis to amides) .

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